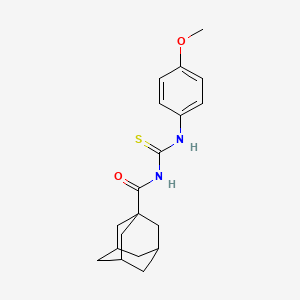
2,2'-Biphenylene dicinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2,2’-diyl (2E,2’E)bis(3-phenylprop-2-enoate) is an organic compound characterized by its biphenyl core and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl (2E,2’E)bis(3-phenylprop-2-enoate) typically involves the esterification of biphenyl-2,2’-diyl with cinnamic acid derivatives. A common method includes the following steps:
Formation of Biphenyl-2,2’-diyl Intermediate: This intermediate can be synthesized by coupling reactions such as the Suzuki-Miyaura cross-coupling reaction, where biphenyl is formed from aryl halides and boronic acids in the presence of a palladium catalyst.
Esterification Reaction: The biphenyl-2,2’-diyl intermediate is then reacted with cinnamic acid derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester product.
Industrial Production Methods
Industrial production of biphenyl-2,2’-diyl (2E,2’E)bis(3-phenylprop-2-enoate) may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of flow microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles such as amines or alcohols replace the ester moiety, forming amides or new esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Biphenyl-2,2’-diyl dicarboxylic acid.
Reduction: Biphenyl-2,2’-diyl diol.
Substitution: Biphenyl-2,2’-diyl bisamide or bisester.
Scientific Research Applications
Biphenyl-2,2’-diyl (2E,2’E)bis(3-phenylprop-2-enoate) has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system, which facilitates electron transport.
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Utilized in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism by which biphenyl-2,2’-diyl (2E,2’E)bis(3-phenylprop-2-enoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in π-π interactions and hydrogen bonding, facilitating its binding to active sites and altering the activity of target proteins. This can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2,2’-diyl diacetate: Similar structure but with acetate groups instead of cinnamate.
Biphenyl-2,2’-diyl dibenzoate: Contains benzoate groups, offering different electronic properties.
Biphenyl-2,2’-diyl diethyl ester: Features ethyl ester groups, affecting its solubility and reactivity.
Uniqueness
Biphenyl-2,2’-diyl (2E,2’E)bis(3-phenylprop-2-enoate) is unique due to its extended conjugation and the presence of phenylprop-2-enoate groups, which enhance its electronic properties and make it suitable for applications in organic electronics and materials science. Its ability to undergo various chemical transformations also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C30H22O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[2-[2-[(E)-3-phenylprop-2-enoyl]oxyphenyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H22O4/c31-29(21-19-23-11-3-1-4-12-23)33-27-17-9-7-15-25(27)26-16-8-10-18-28(26)34-30(32)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |
InChI Key |
PBZJHTZDWHOFPD-FLFKKZLDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880957.png)
methanone](/img/structure/B10880962.png)
![{5-bromo-2-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10880973.png)
![{3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione](/img/structure/B10880979.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880984.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10880985.png)
![Benzo[a]phenazine-9,10-dicarbonitrile](/img/structure/B10880990.png)
![N-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10880996.png)


![4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10881016.png)

![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10881033.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine](/img/structure/B10881039.png)
